Cas no 1429438-69-6 (5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one)

5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one is a substituted isoquinoline derivative with notable structural and functional properties. Its chloro and dihydroxy substituents enhance reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid bicyclic framework and polar functional groups contribute to its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its stability under controlled conditions and well-defined synthetic pathways further support its utility in medicinal chemistry applications. Researchers may explore its derivatives for their pharmacological properties, leveraging its unique scaffold for targeted drug design.
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one structure
1429438-69-6 structure
Product name:5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one
CAS No:1429438-69-6
MF:C9H8ClNO3
Molecular Weight:213.617721557617
CID:2114981

5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one 化学的及び物理的性質

名前と識別子

    • 5-chloro-3,4-dihydro-6,7-dihydroxy-1(2H)-Isoquinolinone
    • 5-CHLORO-6,7-DIHYDROXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE
    • WQPWJBHZYLBHDX-UHFFFAOYSA-N
    • 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one
    • インチ: 1S/C9H8ClNO3/c10-7-4-1-2-11-9(14)5(4)3-6(12)8(7)13/h3,12-13H,1-2H2,(H,11,14)
    • InChIKey: WQPWJBHZYLBHDX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=CC2C(NCCC=21)=O)O)O

計算された属性

  • 精确分子量: 213.019
  • 同位素质量: 213.019
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6

5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM223421-1g
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one
1429438-69-6 95%
1g
$750 2021-08-04
Chemenu
CM223421-1g
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one
1429438-69-6 95%
1g
$*** 2023-03-30
Alichem
A189009598-1g
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2h)-one
1429438-69-6 95%
1g
$861.90 2022-04-02

5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one 関連文献

5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-oneに関する追加情報

Comprehensive Overview of 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1429438-69-6)

5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1429438-69-6) is a synthetic organic compound belonging to the isoquinoline derivative family. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research and medicinal chemistry. The presence of hydroxyl and chloro functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules. Researchers are particularly interested in its role as a precursor for bioactive compounds, which could lead to breakthroughs in treating various diseases.

The compound's unique structure, featuring a dihydroisoquinolinone core, has been the subject of numerous studies exploring its chemical properties and reactivity. Its chloro and dihydroxy substituents contribute to its polarity and solubility, making it suitable for various experimental conditions. In the context of drug discovery, 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one is often discussed alongside other isoquinoline derivatives, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

One of the most frequently searched questions about this compound is: "What are the potential applications of 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one in drug development?" Current research suggests that this molecule could serve as a scaffold for designing novel therapeutics targeting oxidative stress-related disorders. Its ability to chelate metal ions and scavenge free radicals has sparked interest in its use for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its structural similarity to naturally occurring alkaloids opens doors for exploring its pharmacological potential.

Another hot topic in the scientific community is the synthetic routes for 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one. Researchers are actively investigating efficient and scalable methods to produce this compound with high purity and yield. Green chemistry approaches, such as catalytic reactions and solvent-free conditions, are gaining traction as sustainable alternatives to traditional synthesis methods. These advancements align with the growing demand for environmentally friendly processes in chemical manufacturing.

From an analytical perspective, CAS No. 1429438-69-6 is often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure the compound's identity, purity, and stability, which are critical for its use in further research. The compound's spectral data and physicochemical properties are frequently shared in scientific databases, making it accessible to researchers worldwide.

In conclusion, 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one represents a promising candidate for future scientific and industrial applications. Its multifaceted chemical properties and potential biological activities make it a valuable subject of study in organic chemistry and pharmacology. As research continues to uncover its full potential, this compound may play a pivotal role in the development of next-generation therapeutics and functional materials.

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